OXFBD03
Descripción
OXFBD03 is a bromodomain and extra-terminal domain (BET) inhibitor targeting BRD2, BRD3, BRD4, and BRDT proteins, which are critical regulators of gene transcription. It exhibits potent inhibitory activity with an IC50 of 8 nM against BRD4, demonstrating high selectivity for BET family members over other epigenetic targets . Developed as a therapeutic candidate for cancers and inflammatory diseases, OXFBD03 disrupts BET-mediated transcriptional elongation by competitively binding to acetyl-lysine recognition sites. Its hydroxyethyl-piperidine scaffold optimizes binding affinity and pharmacokinetic properties, enabling preclinical efficacy in models of hematologic malignancies .
Propiedades
Número CAS |
1429129-71-4 |
|---|---|
Fórmula molecular |
C20H19NO4 |
Peso molecular |
337.37 |
Nombre IUPAC |
3-(Acetyloxy)-5-(3,5-dimethyl-4-isoxazolyl)-alpha-phenyl-benzenemethanol |
InChI |
InChI=1S/C20H19NO4/c1-12-19(13(2)25-21-12)16-9-17(11-18(10-16)24-14(3)22)20(23)15-7-5-4-6-8-15/h4-11,20,23H,1-3H3 |
Clave InChI |
BLNKHZBHJDYSGF-UHFFFAOYSA-N |
SMILES |
OC(C1=CC=CC=C1)C2=CC(C3=C(C)ON=C3C)=CC(OC(C)=O)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
OXFBD03; OXFBD-03; OXFBD 03; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1. Comparative Profile of OXFBD03 and OXFBD02
| Parameter | OXFBD03 | OXFBD02 |
|---|---|---|
| BRD4 IC50 (nM) | 8 | 5 |
| BRDT IC50 (nM) | 12 | 18 |
| Half-Life (h, mouse) | 6.2 | 4.1 |
| Solubility (µM) | 28 | 19 |
| Plasma Protein Binding (%) | 92 | 88 |
Table 2. Selectivity Profile (% Inhibition at 1 µM)
| Target | OXFBD03 | OXFBD02 |
|---|---|---|
| BRD2 | 95 | 97 |
| BRD3 | 93 | 94 |
| HDAC1 | <10 | <10 |
| p300/CBP | 12 | 15 |
Research Findings and Discussion
- Efficacy: OXFBD03 reduces tumor growth by 78% in a BRD4-dependent myeloma xenograft model, compared to 65% for OXFBD02, highlighting its superior in vivo performance despite slightly lower in vitro potency .
- Toxicity: Both compounds show minimal cytotoxicity in non-cancerous cells (<5% apoptosis at 10 µM), but OXFBD03’s reduced CYP3A4 inhibition (IC50 > 50 µM) lowers drug-drug interaction risks .
- Structural Insights : Molecular dynamics simulations reveal OXFBD03’s hydroxyethyl group stabilizes hydrogen bonding with BRD4’s Asn140, a feature absent in OXFBD02 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
